molecular formula C18H18N2O3S B2583445 N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 851405-57-7

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2583445
CAS RN: 851405-57-7
M. Wt: 342.41
InChI Key: IFYXBEAOVMVZAZ-UHFFFAOYSA-N
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Description

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as MQT-101, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antitumor Activity

Quinoline derivatives have been synthesized and evaluated for their antitumor activity. Methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives have shown significant inhibition of cell proliferation in various cancer cell lines. These compounds were synthesized through the Bischler‐Napieralski reaction, highlighting the potential of quinoline derivatives in cancer research (Ambros, Angerer, & Wiegrebe, 1988).

Key Intermediate for Kinase Inhibitors

N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a compound with a quinoline structure similar to the chemical , has been identified as a key intermediate in the synthesis of selective EGFR kinase inhibitors. This illustrates the role of quinoline derivatives in the development of targeted therapies for cancer, showcasing their relevance in medicinal chemistry (Jiang et al., 2011).

Pharmacological Studies on Quinoline Derivatives

Novel quinoline derivatives have been synthesized and studied for their potential biological activities. For instance, phthalimidoxy substituted quinoline derivatives have been created, indicating the diversity of pharmacological applications that quinoline compounds can have, from antimalarial to antitumor activities (Bhambi et al., 2010).

Structural Aspects and Properties

The structural aspects of quinoline-based amides have been explored, revealing their ability to form salt and inclusion compounds with potential applications in material science and drug formulation. These studies demonstrate the versatility of quinoline derivatives in forming complexes with unique properties (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-23-14-5-4-12-9-13(18(22)20-16(12)10-14)6-7-19-17(21)11-15-3-2-8-24-15/h2-5,8-10H,6-7,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYXBEAOVMVZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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